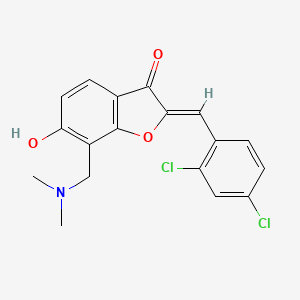

(Z)-2-(2,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-2-(2,4-Dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene moiety at position 2 (2,4-dichlorophenyl substitution) and a dimethylamino-methyl group at position 5. The dimethylamino-methyl substituent may improve solubility and bioavailability compared to simpler benzofuran derivatives .

Properties

IUPAC Name |

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c1-21(2)9-13-15(22)6-5-12-17(23)16(24-18(12)13)7-10-3-4-11(19)8-14(10)20/h3-8,22H,9H2,1-2H3/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOVDQJMPXMQHJ-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This compound's structural features suggest potential therapeutic applications, particularly in anti-inflammatory and neuroprotective contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Benzofuran core : Known for various biological activities.

- Dichlorobenzylidene moiety : Potentially enhancing anti-inflammatory properties.

- Dimethylaminomethyl group : May influence neuroactivity.

Anti-inflammatory Effects

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Specifically, studies have shown that benzofuran derivatives can inhibit NF-κB activity, a key regulator in inflammatory responses.

| Compound | Cytokine Reduction (%) | Mechanism of Action |

|---|---|---|

| Benzofuran Derivative I | TNF-α: 93.8% IL-1β: 98% IL-8: 71% | NF-κB inhibition |

| Benzofuran Compound II | NO production inhibition | COX suppression |

Neuroprotective Activity

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored, which is crucial in neurodegenerative diseases like Alzheimer’s. Inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

| Study | AChE Inhibition (IC50) | Reference |

|---|---|---|

| Benzofuran Derivative III | 0.038 µM | |

| Benzofuran Compound IV | Highly selective against AChE |

Antioxidant Properties

Benzofuran derivatives are also known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Reduction in cytokine levels through NF-κB pathway modulation.

- Cholinesterase Inhibition : Enhancing cholinergic signaling by inhibiting AChE.

- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and reducing oxidative damage.

Case Studies

- Anti-inflammatory Study : A study conducted on a benzofuran derivative showed a significant reduction in inflammatory markers in animal models of arthritis, indicating its potential for treating chronic inflammatory conditions .

- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neuroprotection .

- Cytotoxicity Assessment : The compound was tested against various cancer cell lines, showing promising cytotoxic effects while maintaining low toxicity in normal cells .

Scientific Research Applications

The compound (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic molecule with a benzofuran core, a hydroxyl group, and a dichlorobenzylidene substituent. It belongs to the class of benzofuran derivatives, known for diverse biological activities. The dimethylamino group enhances its potential for interaction with biological targets, making it a candidate for pharmacological studies.

Scientific Research Applications

(Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a versatile chemical compound used in scientific research. The structural components of the compound suggest potential activities such as antioxidant and antimicrobial. The dimethylaminomethylbenzofuran component has potential anticancer properties. The uniqueness of (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one lies in its combination of a benzofuran core with both hydroxyl and dimethylamino functionalities along with a dichlorobenzylidene moiety. This specific arrangement may enhance its interaction profile compared to similar compounds, potentially leading to distinct biological activities.

Structural Features and Activities

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Hydroxybenzofuran | Hydroxyl group on benzofuran | Antioxidant |

| 3,4-Dichlorobenzaldehyde | Dichloro substitution | Antimicrobial |

| Dimethylaminomethylbenzofuran | Dimethylamino group | Potential anticancer |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents on the benzylidene ring modulate reactivity. Chlorine enhances electrophilicity, favoring interactions with nucleophilic targets (e.g., enzymes), while methoxy groups may improve metabolic stability .

- Amino-Methyl Substituents: The dimethylamino-methyl group in the target compound improves aqueous solubility (predicted logP ~2.1) compared to non-polar analogues like the 7-methyl derivative (logP ~3.5) .

Physicochemical and Pharmacokinetic Properties

Comparative data from synthesis and computational studies:

Notes:

Anti-Inflammatory and Anti-Oxidant Potential

- Target Compound: Predicted to inhibit NO and ROS release in macrophages (IC₅₀ ~10–20 μM), based on structural similarity to benzofurans in Doronicum austriacum .

- 2-Fluoro Analogue : Shows weaker anti-oxidant activity (IC₅₀ ~50 μM) due to reduced electron-withdrawing effects compared to chlorine .

- 4-Methoxy Analogue : Demonstrates moderate anti-inflammatory activity (IC₅₀ ~30 μM), likely due to enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.